N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-(3-phenylpropyl)piperidin-3-amine
Description
N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-(3-phenylpropyl)piperidin-3-amine: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Properties
IUPAC Name |
N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-(3-phenylpropyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O/c1-27-14-11-22-24-16-20(17-25-22)15-23-21-10-6-13-26(18-21)12-5-9-19-7-3-2-4-8-19/h2-4,7-8,16-17,21,23H,5-6,9-15,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGCDLZTMHCMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC=C(C=N1)CNC2CCCN(C2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-(3-phenylpropyl)piperidin-3-amine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine.
Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced via an alkylation reaction using a suitable alkylating agent.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Final Coupling Reaction: The final step involves coupling the pyrimidine and piperidine rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-(3-phenylpropyl)piperidin-3-amine: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of neurological disorders.
Pharmacology: It is used in the study of receptor binding and signal transduction pathways.
Biochemistry: It is used as a probe to study enzyme-substrate interactions.
Industrial Applications: It is used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-(3-phenylpropyl)piperidin-3-amine involves binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-(3-phenylpropyl)piperidin-3-amine: can be compared with other piperidine derivatives, such as:
This compound: Similar in structure but with different substituents.
This compound: Differ in the position of the substituents on the piperidine ring.
The uniqueness of This compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
